Human Carbonic Anhydrase I (hCA I) Inhibitory Activity vs. Pyrazole-Sulfonamide Class Range
The target compound exhibits a moderate hCA I inhibitory potency (Ki = 3.70 µM) [1], which is 3- to 60-fold weaker than the most potent pyrazole-sulfonamides reported by Balseven et al. (Ki range 0.062–1.278 µM) [2]. This quantitative difference suggests that the specific substitution pattern of the target compound yields a distinct pharmacophore that is less optimized for zinc coordination compared to the highly optimized leads, yet still within a biologically actionable range for probe development.
| Evidence Dimension | hCA I Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.70 µM |
| Comparator Or Baseline | Pyrazole-sulfonamide class range: Ki = 0.062–1.278 µM (from Balseven et al. 2013) |
| Quantified Difference | Target compound is 3-fold to 60-fold less potent than the most active class members. |
| Conditions | In vitro inhibition of purified human carbonic anhydrase I, measured by CO2 hydration-based stopped-flow assay [1], consistent with classical CA assay conditions used in the comparator study [2]. |
Why This Matters
Procurement for CA-focused projects should note that this compound offers a moderate-affinity starting point with distinct substitution features (free amino group, 4-methylpyrazole) that differ from the polar carboxamide-bearing leads in the Balseven series, enabling exploration of alternative chemical space.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831): Affinity Data for 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. Ki: 3.70E+3 nM for human Carbonic Anhydrase 1. View Source
- [2] Balseven H, et al. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Med Chem. 2013;21(21):6343-6350. View Source
